Actarit-d4 - 1189999-98-1

Actarit-d4

Catalog Number: EVT-1441145
CAS Number: 1189999-98-1
Molecular Formula: C10H11NO3
Molecular Weight: 197.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Actarit, chemically known as 4-acetyl-amino phenylacetic acid, is a compound that has garnered attention in pharmaceutical research due to its therapeutic potential. It is classified as an anti-inflammatory agent and has been studied for its effects on various inflammatory conditions. The compound's synthesis, structural characteristics, and mechanisms of action have been extensively researched, providing valuable insights into its applications in medicine.

Source and Classification

Actarit is derived from the acylation of p-amino phenylacetic acid. Its classification falls under non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to alleviate pain, reduce inflammation, and lower fever. The compound is particularly noted for its role in treating rheumatoid arthritis and other inflammatory disorders.

Synthesis Analysis

Methods

The synthesis of Actarit involves several key steps, primarily utilizing the Knoevenagel reaction. The process begins with p-amino benzaldehyde and nitromethane as raw materials. The following steps outline the synthesis:

  1. Knoevenagel Reaction: The reaction between p-amino benzaldehyde and nitromethane forms an intermediate compound.
  2. Selective Reduction: Potassium borohydride is employed to reduce the intermediate under acidic conditions.
  3. Acetylation: The resulting product undergoes acetylation to form Actarit.

Technical Details

The optimization of synthesis conditions has led to yields exceeding 85% for each step, demonstrating the efficiency of the method. Elemental analysis and nuclear magnetic resonance spectroscopy are utilized to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of Actarit features a phenyl ring with an acetylamino group and a carboxylic acid moiety. This configuration is crucial for its biological activity.

Data

  • Molecular Formula: C10_{10}H11_{11}N1_{1}O3_{3}
  • Molecular Weight: Approximately 195.20 g/mol
  • Melting Point: 174 °C .
Chemical Reactions Analysis

Actarit can undergo various chemical reactions that are significant for its stability and efficacy:

  1. Degradation Pathways: High-performance liquid chromatography studies have identified degradation products formed under oxidative conditions.
  2. Stability Testing: The intrinsic stability of Actarit has been analyzed through hydrolysis at varying temperatures, providing insight into its shelf-life and storage conditions .
Mechanism of Action

Actarit exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes, which play a pivotal role in prostaglandin synthesis. By reducing prostaglandin levels, Actarit effectively diminishes inflammation and pain associated with various conditions.

Process Data

The mechanism involves:

  • Inhibition of inflammatory mediators.
  • Modulation of immune responses.
  • Reduction in pain signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate.

Chemical Properties

  • Stability: Actarit exhibits good stability under controlled conditions but may degrade under extreme temperatures or oxidative environments.
  • Reactivity: It can participate in various chemical reactions due to functional groups present in its structure.
Applications

Actarit is primarily used in scientific research related to inflammation and pain management. Its applications include:

  • Treatment of rheumatoid arthritis.
  • Investigation into novel anti-inflammatory therapies.
  • Study of mechanisms underlying inflammatory diseases.

Research continues to explore the full potential of Actarit in clinical settings, aiming to improve therapeutic strategies for managing chronic inflammatory conditions .

Introduction to Actarit-d4

Historical Development of Actarit in Rheumatoid Arthritis Therapeutics

Actarit emerged from Japanese pharmaceutical research in the 1990s as an oral DMARD for rheumatoid arthritis (RA). Unlike conventional immunosuppressants, it demonstrated unique immunomodulatory properties by suppressing pro-inflammatory mediators without broad cytostatic effects. Clinical studies established its efficacy profile: a 24-week trial (n=37) revealed significant improvements in early-stage RA (Steinbrocker stages I-II) across multiple endpoints—morning stiffness, tender/swollen joint counts, grip strength, pain scores, ESR, and CRP levels. Notably, these clinical benefits correlated with reduced serum nitric oxide (NO) concentrations, suggesting NO modulation as a key mechanism [1].

At the cellular level, actarit (10⁻⁵–10⁻⁶ M) inhibits synovial fibroblast activation in RA patients. It suppresses:

  • Pro-inflammatory cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) production [5]
  • Matrix metalloproteinases (MMPs): MMP-1 secretion, reducing cartilage degradation [5]
  • Cell adhesion molecules: CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblasts, and very late antigen 4 (VLA-4) on macrophages, disrupting lymphocyte infiltration into synovium [5].

Despite these benefits, actarit’s clinical adoption remained regional due to moderate efficacy in advanced RA and the emergence of biologics. Nevertheless, its well-defined anti-inflammatory mechanism and favorable safety profile relative to cytotoxic DMARDs positioned it as a viable candidate for deuterium-based optimization.

Chemical Rationale for Deuteration: Actarit-d4 as a Stable Isotope Analog

Deuteration involves replacing hydrogen (¹H) with deuterium (²H) at metabolically vulnerable sites. Actarit-d4 specifically incorporates deuterium at the four positions of the acetyl methyl group (–CO–CD₃ instead of –CO–CH₃), a modification designed to exploit the kinetic isotope effect (KIE). Key physicochemical distinctions driving this strategy include:

  • Bond strength: The C–D bond exhibits higher dissociation energy (∼1–1.5 kcal/mol) than C–H due to deuterium’s lower zero-point vibrational energy [4].
  • Bond cleavage rate: C–D bonds cleave 2–10× slower than C–H bonds in oxidative reactions (primary KIE), particularly during cytochrome P450 (CYP)-mediated metabolism [4] [6].

For actarit, deuteration targets the acetyl group—a known metabolic hotspot. In vitro studies suggest actarit undergoes hepatic oxidation via CYP isozymes, generating reactive intermediates. By attenuating this pathway, Actarit-d4 aims to:

  • Extend elimination half-life (t₁/₂)
  • Reduce metabolite-mediated toxicity risks
  • Maintain steady-state plasma concentrations at lower doses [4] [6].

Table 2: Molecular Impact of Deuterium Substitution in Actarit-d4

ParameterActaritActarit-d4Consequence
Molecular weight193.20 g/mol197.23 g/molFacilitates MS-based detection
Deuteration sitesNoneAcetyl methyl group (-CO-CD₃)Targets primary metabolic site
C-H/C-D bond energy∼85 kcal/mol (C-H)∼86.5 kcal/mol (C-D)Increased metabolic stability
Theoretical KIE (CYP oxidation)kH/kD = 1kH/kD = 5–7Slowed demethylation

Significance of Deuterated Compounds in Pharmacokinetic Research

Deuterated pharmaceuticals transcend the "deuterium switch" paradigm—simple analogs of marketed drugs—to enable sophisticated pharmacokinetic (PK) and mechanistic studies. Their significance for Actarit-d4 spans three domains:

Metabolic Stability Enhancement

Deuteration’s primary PK advantage is attenuated first-pass metabolism. For instance:

  • Deutetrabenazine (deuterated tetrabenazine) reduces CYP2D6-mediated oxidation, yielding lower Cmax fluctuations and twice-daily dosing versus tetrabenazine’s thrice-daily regimen [6].
  • Deucravacitinib (BMS-986165), a deuterated TYK2 inhibitor, prevents non-selective JAK-inhibiting metabolite formation via deuterium-blocked demethylation [4].

Actarit-d4 similarly aims to limit oxidative demethylation, potentially lowering dose frequency while maintaining efficacy. In silico modeling predicts a 40–60% reduction in hepatic extraction ratio for Actarit-d4 versus actarit [4] [6].

Tracer Applications in Drug Disposition Studies

Stable isotopes like deuterium enable high-sensitivity mass spectrometry (MS) tracking without radioactivity. Actarit-d4 serves as an internal standard for actarit quantification in biological matrices, improving assay precision by compensating for matrix effects. Furthermore, co-administering Actarit-d4 with unlabeled actarit allows:

  • Absolute bioavailability determination: Via intravenous microdose Actarit-d4 and oral actarit
  • Metabolic pathway mapping: Differentiating endogenous versus drug-derived metabolites [4] [6].

Patentability and Novelty Considerations

Despite prior art on deuteration, Actarit-d4 may overcome "obviousness" rejections (35 U.S.C. §103) by demonstrating:

  • Non-predictable outcomes: e.g., paradoxical increases in bioactivation due to distal deuterium effects
  • Unique metabolic fate: Altered metabolite ratios or novel pathways [6].

Properties

CAS Number

1189999-98-1

Product Name

Actarit-d4

IUPAC Name

2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid

Molecular Formula

C10H11NO3

Molecular Weight

197.226

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D

InChI Key

MROJXXOCABQVEF-QFFDRWTDSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O

Synonyms

4-(Acetylamino)benzeneacetic-d4 Acid; 4-(Acetylamino)phenylacetic-d4 Acid; (p-Acetamidophenyl-d4)acetic Acid; MS-932-d4; Mover-d4; Orcl-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.